1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol
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Overview
Description
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzhydryl group attached to a piperazine ring, which is further connected to an isopropoxypropanol moiety
Preparation Methods
The synthesis of 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzhydrylpiperazine: The initial step involves the reaction of benzhydryl chloride with piperazine to form benzhydrylpiperazine.
Alkylation: The benzhydrylpiperazine is then alkylated with an appropriate alkylating agent, such as 3-chloro-2-propanol, to introduce the isopropoxypropanol group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cardiovascular conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Benzhydrylpiperazin-1-yl)-3-isopropoxypropan-2-ol can be compared with other similar compounds, such as:
1-(4-Benzhydrylpiperazin-1-yl)-2-propanol: This compound lacks the isopropoxy group, which may result in different chemical and biological properties.
1-(4-Benzhydrylpiperazin-1-yl)-3-methoxypropan-2-ol: The presence of a methoxy group instead of an isopropoxy group can influence the compound’s reactivity and interactions with biological targets.
1-(4-Benzhydrylpiperazin-1-yl)-3-ethoxypropan-2-ol: The ethoxy group may impart different solubility and pharmacokinetic properties compared to the isopropoxy group.
Properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-propan-2-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O2/c1-19(2)27-18-22(26)17-24-13-15-25(16-14-24)23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,19,22-23,26H,13-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOIRWBWWGRHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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